molecular formula C10H14ClNO B13494572 1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride

1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride

Cat. No.: B13494572
M. Wt: 199.68 g/mol
InChI Key: KAWPRHXWLRBVKQ-UHFFFAOYSA-N
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Description

1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride typically involves a multi-step process. One common method starts with the preparation of 3-Methyl-2,3-dihydrobenzofuran, which can be synthesized through a cyclization reaction involving 2-allyloxyanilines, sulfur dioxide, and hydrazines under mild conditions . The resulting intermediate is then subjected to further reactions to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a therapeutic agent and broadens its range of applications in scientific research.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3-methyl-2H-1-benzofuran-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-10(6-11)7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,11H2,1H3;1H

InChI Key

KAWPRHXWLRBVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC=CC=C21)CN.Cl

Origin of Product

United States

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